molecular formula C16H30N4O5S B14182487 Glycyl-L-valyl-L-leucyl-L-cysteine CAS No. 845510-05-6

Glycyl-L-valyl-L-leucyl-L-cysteine

Cat. No.: B14182487
CAS No.: 845510-05-6
M. Wt: 390.5 g/mol
InChI Key: BSHBMENRSREIMY-GVXVVHGQSA-N
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Description

Glycyl-L-valyl-L-leucyl-L-cysteine is a tetrapeptide composed of four amino acids: glycine, valine, leucine, and cysteine. Peptides like this compound are essential in various biological processes due to their structural and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycyl-L-valyl-L-leucyl-L-cysteine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties due to the cysteine residue.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing the structural conformation of proteins. This tetrapeptide can modulate enzyme activity and protein-protein interactions, impacting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-valyl-L-tyrosine: A tripeptide with similar structural properties but different functional groups.

    Glycyl-L-leucyl-L-tyrosine: Another tripeptide with leucine and tyrosine residues.

Uniqueness

Glycyl-L-valyl-L-leucyl-L-cysteine is unique due to the presence of the cysteine residue, which can form disulfide bonds, adding to its structural and functional versatility

Properties

CAS No.

845510-05-6

Molecular Formula

C16H30N4O5S

Molecular Weight

390.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C16H30N4O5S/c1-8(2)5-10(14(22)19-11(7-26)16(24)25)18-15(23)13(9(3)4)20-12(21)6-17/h8-11,13,26H,5-7,17H2,1-4H3,(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1

InChI Key

BSHBMENRSREIMY-GVXVVHGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)CN

Origin of Product

United States

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